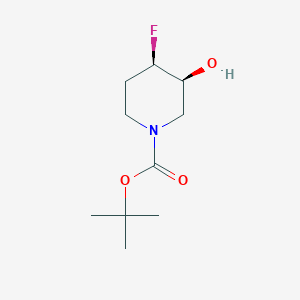

cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

CAS No.: 1174020-46-2

Cat. No.: VC2817925

Molecular Formula: C10H18FNO3

Molecular Weight: 219.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1174020-46-2 |

|---|---|

| Molecular Formula | C10H18FNO3 |

| Molecular Weight | 219.25 g/mol |

| IUPAC Name | tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1 |

| Standard InChI Key | FZAKOAFETOZBLC-SFYZADRCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)F |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)F |

Introduction

Chemical Identity and Structural Characteristics

cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is an organohalogen compound with a six-membered piperidine ring as its core structure. The compound has a molecular formula of C₁₀H₁₈FNO₃ and a molecular weight of 219.25 g/mol. Its chemical structure features a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the piperidine ring, both in a cis configuration relative to each other. The nitrogen of the piperidine is protected with a tert-butoxycarbonyl (Boc) group .

Nomenclature and Identifiers

The compound is known by several names and identifiers, which are summarized in Table 1 below:

| Parameter | Value |

|---|---|

| CAS Number | 1174020-46-2 |

| IUPAC Name | tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate |

| Common Synonyms | (3S,4R)-1-Boc-4-fluoro-3-hydroxypiperidine; (3S,4R)-4-Fluoro-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester |

| Molecular Formula | C₁₀H₁₈FNO₃ |

| Molecular Weight | 219.25 g/mol |

| InChI | InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1 |

| InChIKey | FZAKOAFETOZBLC-SFYZADRCSA-N |

| PubChem CID | 46941954 |

Table 1: Chemical identifiers for cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate .

Physical and Chemical Properties

Understanding the physical and chemical properties of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is essential for its proper handling, storage, and application in synthetic processes. These properties are influenced by its molecular structure, particularly the presence of the fluorine atom, hydroxyl group, and the Boc protecting group.

Physical Properties

The physical properties of this compound are summarized in Table 2:

| Property | Value | Method |

|---|---|---|

| Physical State | Solid | Observed |

| Boiling Point | 300.8±42.0 °C (at 760 mmHg) | Predicted |

| Density | 1.15±0.1 g/cm³ | Predicted |

| pKa | 13.58±0.40 | Predicted |

| Flash Point | 135.7±27.9 °C | Predicted |

Table 2: Physical properties of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate .

Chemical Reactivity

The chemical reactivity of this compound is largely determined by its functional groups:

-

The hydroxyl group at the 3-position can participate in various reactions including oxidation, esterification, and substitution reactions.

-

The Boc-protected nitrogen can be deprotected under acidic conditions to reveal the free amine.

-

The fluorine at the 4-position enhances the biological activity by modifying the molecule's electronic properties and metabolic stability.

Stereochemistry and Isomerism

The stereochemistry of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a critical aspect of its chemical identity and biological activity. The cis configuration refers to the spatial arrangement of the fluorine and hydroxyl groups relative to each other on the piperidine ring.

Stereochemical Configuration

The compound possesses two stereocenters at positions 3 and 4 of the piperidine ring. The specific stereochemical configuration is (3S,4R), indicating that the hydroxyl group at position 3 has an S configuration, while the fluorine at position 4 has an R configuration. This precise stereochemistry is crucial for its function as a pharmaceutical intermediate .

Isomeric Forms

Several isomeric forms of this compound exist, including:

-

trans-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS: 955028-82-7): The trans isomer with the fluorine and hydroxyl groups on opposite sides of the piperidine ring.

-

(3S,4S)-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS: 1174020-45-1): An isomer with different stereochemical configuration.

-

tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 373604-28-5): A regioisomer with the positions of the fluorine and hydroxyl groups switched .

The stereochemical purity of the compound is critical for its intended applications, as different stereoisomers may exhibit different biological activities or chemical reactivity patterns.

Synthesis and Preparation

The synthesis of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate requires careful control of reaction conditions to achieve the desired stereochemistry. The preparation typically involves multi-step reactions, with attention to stereoselective processes.

General Synthetic Approaches

The general synthetic pathway often involves:

-

Starting with a suitable piperidine derivative, such as N-Boc-4-piperidone.

-

Introduction of the fluorine atom at the 4-position through selective fluorination.

-

Stereoselective reduction or hydroxylation to install the hydroxyl group at the 3-position with the desired cis configuration.

-

Purification steps to isolate the desired stereoisomer.

Stereoselective Synthesis Considerations

The stereoselective synthesis of this compound requires consideration of:

-

The choice of reagents that can deliver the fluorine and hydroxyl groups with the desired stereochemistry.

-

Reaction conditions (temperature, solvent, catalyst) that favor the formation of the cis isomer over the trans isomer.

-

Purification techniques that can effectively separate the cis isomer from any trans isomer formed during the reaction.

Applications in Pharmaceutical Research

cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate serves as an important intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutic agents.

Role as a Synthetic Intermediate

This compound is primarily used as a building block in the synthesis of more complex pharmaceuticals. Its value stems from:

-

The piperidine ring structure, which is a common scaffold in many biologically active compounds.

-

The presence of the fluorine atom, which can enhance metabolic stability and binding affinity.

-

The hydroxyl group, which provides a handle for further functionalization.

-

The Boc-protected nitrogen, which can be selectively deprotected to allow for additional modifications .

Related Compounds and Structural Analogs

cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is part of a broader family of fluorinated piperidine derivatives with varying configurations and substitution patterns.

Comparison with Structural Analogs

Table 3 presents a comparison of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate with some of its closely related structural analogs:

| Compound | CAS Number | Molecular Formula | Structural Difference |

|---|---|---|---|

| cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate | 1174020-46-2 | C₁₀H₁₈FNO₃ | Reference compound |

| trans-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate | 955028-82-7 | C₁₀H₁₈FNO₃ | Trans configuration of F and OH |

| (3S,4S)-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate | 1174020-45-1 | C₁₀H₁₈FNO₃ | Different stereochemistry (3S,4S) |

| tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 373604-28-5 | C₁₀H₁₈FNO₃ | F and OH positions switched |

| tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate | 1823822-57-6 | C₁₁H₂₀FNO₃ | Seven-membered ring (azepane) |

Table 3: Comparison of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate with structural analogs .

Structure-Activity Relationships

The specific arrangement of functional groups in these compounds can significantly affect their:

Future Research Directions

The continued exploration of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate and related compounds presents several promising research avenues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume